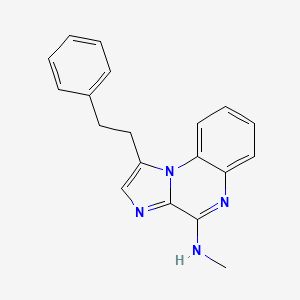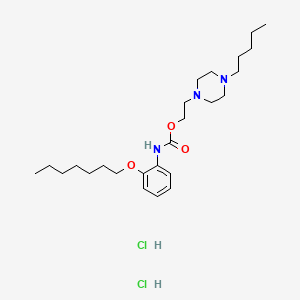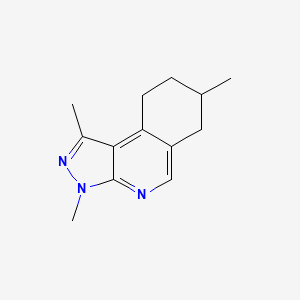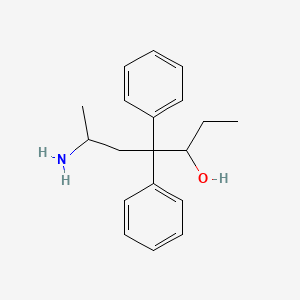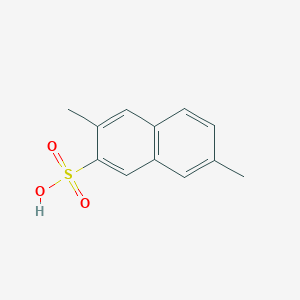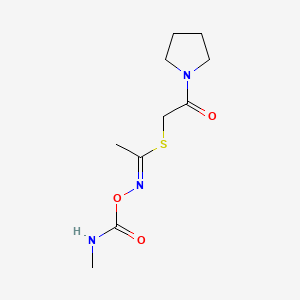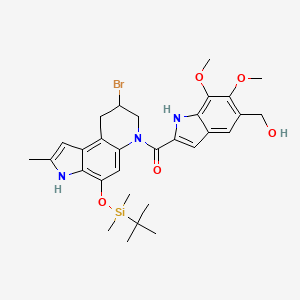
1H-Pyrazole-1-carbothioamide, 2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-phenyl-2-thioxo-5-thiazolidinylidene)methyl)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRN 5166191 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
準備方法
The synthesis of BRN 5166191 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of readily available starting materials and reagents. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to facilitate the reactions. Industrial production methods for BRN 5166191 are designed to be efficient and scalable, ensuring high yields and purity of the final product.
化学反応の分析
BRN 5166191 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
科学的研究の応用
BRN 5166191 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, BRN 5166191 is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. In industry, it is used in the production of various materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of BRN 5166191 involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
BRN 5166191 can be compared to other similar compounds based on its structure and reactivity. Similar compounds include those with analogous functional groups or similar chemical properties. The uniqueness of BRN 5166191 lies in its specific reactivity and stability, which make it suitable for a wide range of applications. Some similar compounds include those used in similar synthetic routes or with comparable biological activities.
特性
CAS番号 |
96911-59-0 |
|---|---|
分子式 |
C21H18N4O2S3 |
分子量 |
454.6 g/mol |
IUPAC名 |
5-methyl-3-oxo-2-[(Z)-[3-(4-oxocyclohexa-1,5-dien-1-yl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-N-phenylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C21H18N4O2S3/c1-14-11-19(27)24(25(14)20(28)22-15-5-3-2-4-6-15)13-18-12-23(21(29)30-18)16-7-9-17(26)10-8-16/h2-9,11,13H,10,12H2,1H3,(H,22,28)/b18-13- |
InChIキー |
BSXLVGKLDTXPTO-AQTBWJFISA-N |
異性体SMILES |
CC1=CC(=O)N(N1C(=S)NC2=CC=CC=C2)/C=C\3/CN(C(=S)S3)C4=CCC(=O)C=C4 |
正規SMILES |
CC1=CC(=O)N(N1C(=S)NC2=CC=CC=C2)C=C3CN(C(=S)S3)C4=CCC(=O)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





